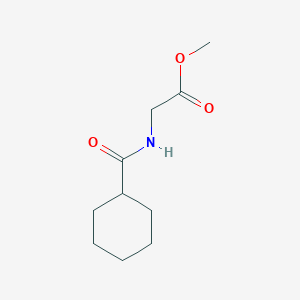![molecular formula C11H18IN3O B13580026 N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide is a chemical compound with a complex structure that includes a methoxyphenyl group, a dimethylguanidine moiety, and a hydroiodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide typically involves the reaction of 4-methoxybenzylamine with dimethylcyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
In an industrial setting, the production of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzyl derivatives, while reduction can produce dimethylguanidine derivatives.
科学研究应用
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-Methoxyphenyl)acetamide
Uniqueness
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide is unique due to its specific structural features, such as the presence of both methoxyphenyl and dimethylguanidine groups
属性
分子式 |
C11H18IN3O |
|---|---|
分子量 |
335.18 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]-1,2-dimethylguanidine;hydroiodide |
InChI |
InChI=1S/C11H17N3O.HI/c1-13-11(12)14(2)8-9-4-6-10(15-3)7-5-9;/h4-7H,8H2,1-3H3,(H2,12,13);1H |
InChI 键 |
AYXNBCPRVDORDG-UHFFFAOYSA-N |
规范 SMILES |
CN=C(N)N(C)CC1=CC=C(C=C1)OC.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


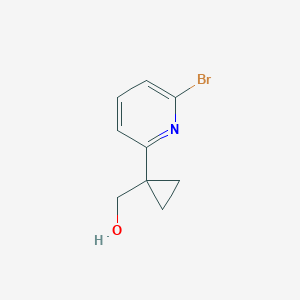
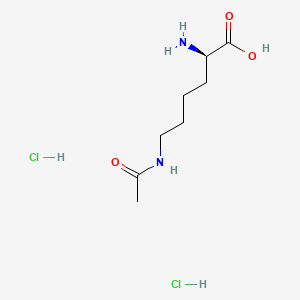
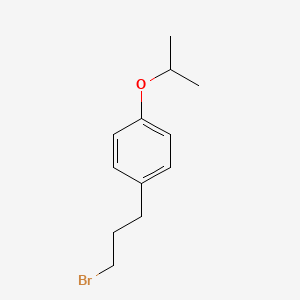


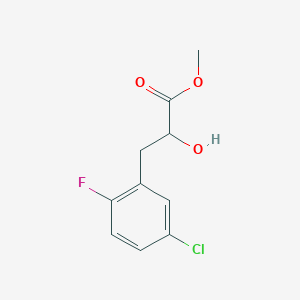
![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
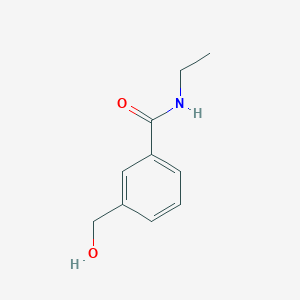
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
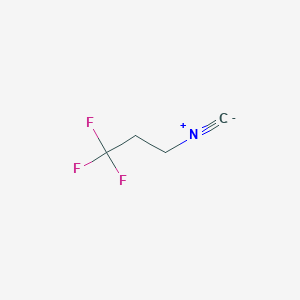
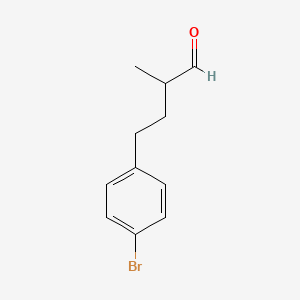
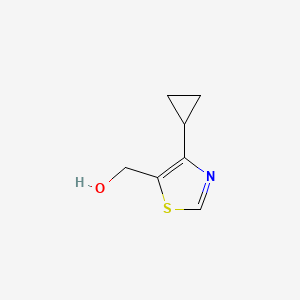
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
